molecular formula C15H16ClN3O2 B2461429 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1909325-63-8

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B2461429
CAS No.: 1909325-63-8
M. Wt: 305.76
InChI Key: VRPFKKLGAUTEPL-UHFFFAOYSA-N
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Description

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS: 1909316-93-3) is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-oxadiazole moiety substituted at the 3-position with a benzofuran group.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFKKLGAUTEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed by the reaction of amidoximes with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like phosphorus oxychloride.

    Coupling of Benzofuran and Oxadiazole: The benzofuran and oxadiazole moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving an appropriate precursor, such as a diamine or an amino alcohol.

    Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the piperidine ring with the benzofuran-oxadiazole intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core participates in nucleophilic substitution and ring-opening reactions due to its electron-deficient nature. Key reactions include:

Reaction TypeConditions/ReagentsOutcome/ApplicationSource
Nucleophilic Substitution Hydrolysis with HCl/NaOH under refluxCleavage to form amidoxime intermediates
Cyclization Thermal treatment (80–150°C) in aprotic solventsFormation of fused heterocycles (e.g., triazoles)
Ring-Opening Reaction with Grignard reagentsGeneration of substituted amines or amides

The oxadiazole ring's stability under acidic/basic conditions allows selective functionalization. For example, microwave-assisted synthesis improves reaction efficiency for ring modifications.

Piperidine Nitrogen Reactivity

The secondary amine in the piperidine ring undergoes alkylation, acylation, and acid-base reactions:

Reaction TypeConditions/ReagentsOutcomeSource
Acylation Acyl chlorides (e.g., benzoyl chloride) with Et<sub>3</sub>N in THFFormation of amide derivatives
Alkylation Alkyl halides in DMF with K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium salt synthesis
Protonation HCl in ethanolSalt formation (hydrochloride derivative)

Coupling agents like EDCI and HOBt facilitate amide bond formation with carboxylic acids, as demonstrated in peptide-like conjugates .

Benzofuran Electrophilic Substitution

The benzofuran moiety undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-rich furan oxygen:

Reaction TypeConditions/ReagentsOutcomeSource
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°CNitrobenzofuran derivatives
Halogenation Br<sub>2</sub>/FeBr<sub>3</sub> in DCMBrominated analogs for further coupling
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Sulfonic acid derivatives

Catalytic Hydrogenation

Selective hydrogenation of the oxadiazole ring is achievable under controlled conditions:

ConditionsCatalyst/ReagentsOutcomeSource
H<sub>2</sub> (1 atm)Pd/C in ethanol, 25°CPartial reduction to open-chain thioamide
H<sub>2</sub> (3 atm)Ra-Ni in THF, 50°CComplete ring cleavage to diamines

Biological Target Interactions

While not classical reactions, pharmacological studies highlight interactions with enzymes/receptors:

TargetInteraction MechanismBiological EffectSource
Microtubules Binding to β-tubulinAntimitotic activity (IC<sub>50</sub> = 0.11–2.76 µM)
Caspase-3/7 Activation via apoptosis signalingPro-apoptotic activity in cancer cells

Stability Under Synthetic Conditions

Critical parameters for reaction optimization:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature80–120°C (oxadiazole cyclization)Minimizes byproduct formation
SolventDCM, THF, or dioxaneEnhances solubility of intermediates
CatalystMgO or PS-DCCAccelerates coupling efficiency

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies exploring its catalytic asymmetric reactions or photochemical properties could unlock additional applications .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzofuran and oxadiazole structures possess significant cytotoxic effects against cancer cell lines. For instance, compounds with similar scaffolds have demonstrated effectiveness against metastatic breast cancer cells (MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Compounds containing piperidine and oxadiazole moieties have been evaluated for their antibacterial activity. In vitro studies indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis .
  • Enzyme Inhibition :
    • The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic transmission in the brain, potentially improving cognitive functions .
  • Anti-inflammatory Effects :
    • Some derivatives have been assessed for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The structural features of the compound play a crucial role in modulating inflammatory pathways .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of related oxadiazole derivatives on breast cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring enhanced anticancer activity, suggesting that 3-[3-(1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride could be optimized for better efficacy against cancer .

Case Study 2: Antibacterial Activity

Research conducted on various piperidine derivatives demonstrated their effectiveness against several bacterial strains. The compounds were tested using agar diffusion methods, revealing that certain structural modifications led to increased antibacterial potency. This highlights the potential of this compound in developing new antibiotics .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)
This compoundAnticancerMDA-MB-231TBD
Piperidine derivative AAntibacterialSalmonella typhi15
Oxadiazole derivative BAcetylcholinesterase InhibitionHuman Neuroblastoma Cells20
Benzofuran derivative CAnti-inflammatoryRAW264.7 MacrophagesTBD

Mechanism of Action

The mechanism of action of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can interact with aromatic amino acids in proteins, while the oxadiazole ring may form hydrogen bonds with active site residues. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine core : Provides conformational rigidity and basicity (pKa ~8–9).
  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and hydrogen-bonding capacity.
  • Benzofuran substituent : Contributes to π-π interactions and lipophilicity (clogP ~2.5).

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Piperidine Scaffolds

The oxadiazole-piperidine scaffold is a versatile pharmacophore. Below is a comparative analysis of derivatives with varying substituents:

Compound Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound 1-Benzofuran-2-yl C₁₅H₁₄ClN₃O₂ 315.75 High CNS permeability due to moderate lipophilicity
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine Ethyl C₇H₁₂N₃O 166.20 Simpler structure; lower metabolic stability
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 2-Bromophenyl C₁₃H₁₃BrClN₃O 372.62 Enhanced halogen bonding; potential kinase inhibition
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 4-Fluorophenyl C₁₃H₁₃ClFN₃O 297.72 Improved selectivity for serotonin receptors
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine HCl Propan-2-yl C₈H₁₅ClN₄O 202.69 Reduced steric hindrance; higher solubility

Functional Group Impact on Pharmacokinetics

  • Benzofuran vs. Halogenated Aromatics :

    • The benzofuran group in the target compound enhances π-π interactions compared to bromophenyl (e.g., 372.62 g/mol compound), which relies on halogen bonding .
    • Fluorophenyl derivatives (e.g., 297.72 g/mol compound) exhibit higher metabolic stability due to fluorine’s electronegativity .
  • Alkyl vs. Aromatic Substituents :

    • Ethyl or propan-2-yl substituents (e.g., 166.20 g/mol and 202.69 g/mol compounds) reduce molecular weight and improve solubility but sacrifice target affinity .

Biological Activity

3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a synthetic compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article will explore the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C15H16ClN3O2
  • Molecular Weight : 305.76 g/mol
  • CAS Number : 1909325-63-8
  • IUPAC Name : 3-(benzofuran-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Anticancer Activity

Research has shown that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. A study published in PubMed Central discusses the cytotoxic effects of various oxadiazole compounds against different cancer cell lines. Notably, derivatives similar to this compound demonstrated inhibitory effects on tumor growth in vitro .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa12.5
Compound BCaCo-215.0
Compound C3T3-L120.0
This compound TBDTBDTBD

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been well-documented. A review highlighted that these compounds can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (mg/mL)Reference
Compound DS. aureus0.015
Compound EE. coli0.020
This compound TBDTBDTBD

Anti-inflammatory and Other Activities

In addition to its anticancer and antibacterial properties, compounds within the oxadiazole class have shown potential as anti-inflammatory agents. They inhibit key enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial targets for anti-inflammatory drug development .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various benzofuran-based oxadiazoles for their biological activity. The results indicated that modifications to the benzofuran moiety significantly influenced the biological efficacy of the compounds .

Furthermore, a recent screening study identified several oxadiazole derivatives with promising anthelmintic activity using Caenorhabditis elegans as a model organism. The study reported that certain derivatives were effective at low concentrations (25–50 ppm), suggesting potential for further development in parasitic infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, and how can reaction efficiency be quantified?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclization of benzofuran-oxadiazole precursors with piperidine derivatives. Key steps include:

  • Oxadiazole ring formation : Condensation of benzofuran-2-carboxylic acid with amidoximes under microwave-assisted conditions (reduces reaction time by 40–60% compared to conventional heating) .
  • Piperidine coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • HCl salt formation : Precipitation in diethyl ether, with purity confirmed via HPLC (>95% peak area at 254 nm) .
  • Efficiency metrics : Yield optimization (typically 55–70%) and reaction time reduction are assessed using Design of Experiments (DoE) principles, such as factorial designs to evaluate solvent polarity and temperature effects .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include benzofuran aromatic protons (δ 7.2–7.8 ppm), oxadiazole-linked protons (δ 3.5–4.1 ppm), and piperidine protons (δ 1.6–2.8 ppm). Discrepancies >0.1 ppm require reassessment of reaction conditions or purification .
  • Mass spectrometry (MS) : ESI-MS should show [M+H]+ matching the molecular weight (e.g., calculated for C16H16N3O2Cl: 331.08; observed: 331.1 ± 0.2).
  • Elemental analysis : Acceptable tolerances for C, H, N are ±0.4% .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :

  • Solubility : Tested in DMSO (>50 mg/mL), water (<0.1 mg/mL), and ethanol (5–10 mg/mL). Use sonication (30 min) for complete dissolution in DMSO.
  • Stability : Degradation studies via accelerated stability testing (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC. Store at −20°C in amber vials under argon .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural assignments?

  • Methodological Answer :

  • Step 1 : Verify sample purity (>98% by HPLC) to exclude impurities mimicking spectral anomalies .
  • Step 2 : Compare experimental NMR with computational predictions (DFT calculations at B3LYP/6-31G* level). Deviations >0.3 ppm suggest conformational flexibility or crystal packing effects .
  • Step 3 : Perform X-ray diffraction to resolve ambiguities. For example, piperidine ring puckering or oxadiazole planarity may differ in solution vs. solid state .

Q. What strategies optimize bioactivity while addressing poor pharmacokinetic properties (e.g., low oral bioavailability)?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) via piperidine substitution while maintaining LogP <3 (calculated via ChemDraw).
  • Prodrug design : Esterification of the oxadiazole moiety to enhance intestinal absorption, with in vitro hydrolysis assays in simulated gastric fluid .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4 IC50) guide structural modifications .

Q. How should researchers address inconsistencies in biological assay data across different cell lines or animal models?

  • Methodological Answer :

  • Assay standardization : Use a reference compound (e.g., known kinase inhibitor) to calibrate IC50 values. Ensure consistent cell passage numbers (<20) and serum-free conditions during treatment .
  • Data normalization : Apply Z-score or % inhibition relative to vehicle controls. For in vivo studies, stratify by gender/weight and use mixed-effects models to account for variability .
  • Mechanistic validation : Combine RNA-seq (differentially expressed genes) and target engagement assays (e.g., CETSA) to confirm on-target effects .

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